molecular formula C28H30N2O6 B303779 Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303779
M. Wt: 490.5 g/mol
InChI Key: XQOAPPQSJLUJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a chemical compound that belongs to the class of quinoline derivatives. DMQD has been found to possess various biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood. However, it has been proposed that Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to exhibit various biochemical and physiological effects. For example, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate also exhibits potent biological activities at low concentrations, which makes it a promising candidate for drug development. However, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has not been extensively studied in vivo, which makes it difficult to evaluate its safety and efficacy in animal models.

Future Directions

There are several future directions for the study of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. First, further studies are needed to elucidate the mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its molecular targets. Second, more studies are needed to evaluate the safety and efficacy of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in animal models and clinical trials. Third, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate derivatives with improved solubility and bioavailability should be synthesized and evaluated for their biological activities. Fourth, the potential of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate as a lead compound for drug development should be explored further. Finally, the synergistic effects of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate with other anticancer agents should be investigated, which could lead to the development of more effective cancer therapies.

Synthesis Methods

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized by the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, 3-pyridinecarboxaldehyde, and ammonium acetate in acetic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against HIV-1 and HSV-1. Additionally, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H30N2O6/c1-5-35-27(32)22-16(3)30-21-14-20(17-9-11-19(34-4)12-10-17)24(28(33)36-6-2)26(31)25(21)23(22)18-8-7-13-29-15-18/h7-13,15,20,23-24,30H,5-6,14H2,1-4H3

InChI Key

XQOAPPQSJLUJBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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